New Red

Vue d'ensemble

Description

“New Red” is a term used to describe a class of compounds known for their vibrant red color and unique chemical properties. These compounds are often used in various applications, including dyes, pigments, and fluorescent labels. The specific chemical structure of “this compound” compounds can vary, but they typically contain conjugated systems that allow for strong absorption and emission of light in the red region of the spectrum.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

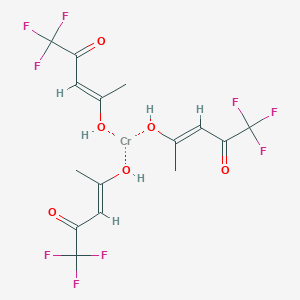

The synthesis of “New Red” compounds often involves the use of organic ligands and metal complexes. For example, a common synthetic route involves the integration of β-hydroxyketone ligands with europium (III) complexes. The reaction conditions typically include solution precipitation methods, where the ligands and metal salts are dissolved in a solvent and then precipitated out by changing the solvent conditions .

Industrial Production Methods

In industrial settings, the production of “this compound” compounds can involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

“New Red” compounds can undergo various types of chemical reactions, including:

Oxidation: These compounds can be oxidized to form different oxidation states, which can alter their color and luminescent properties.

Reduction: Reduction reactions can also change the oxidation state of the metal center, affecting the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as 1,10-phenanthroline. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce higher oxidation state complexes, while substitution reactions can yield new ligand-metal complexes with different properties.

Applications De Recherche Scientifique

“New Red” compounds have a wide range of scientific research applications, including:

Chemistry: Used as fluorescent labels and probes for detecting various chemical species.

Biology: Employed in cellular imaging and tracking of biomolecules due to their strong luminescent properties.

Medicine: Potential use in photodynamic therapy and as diagnostic agents.

Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mécanisme D'action

The mechanism of action of “New Red” compounds often involves their ability to absorb and emit light. The conjugated systems within these compounds allow for efficient energy transfer, making them highly luminescent. In biological systems, these compounds can interact with specific molecular targets, such as proteins or nucleic acids, allowing for their use in imaging and diagnostic applications .

Comparaison Avec Des Composés Similaires

“New Red” compounds can be compared with other similar compounds, such as:

Diketopyrrolopyrrole (DPP): Known for their brilliant red color and used in similar applications as “this compound” compounds.

Pyrene Derivatives: These compounds also exhibit strong luminescent properties and are used in various scientific applications.

The uniqueness of “this compound” compounds lies in their specific chemical structure and the ability to fine-tune their properties through various synthetic modifications. This allows for a wide range of applications and the potential for developing new materials with tailored properties.

Propriétés

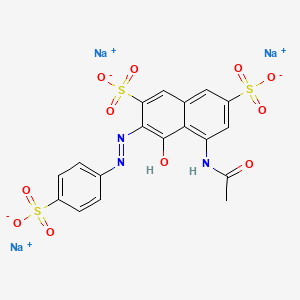

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAILUSNQOUEQZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N3Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

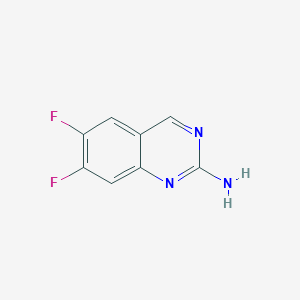

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can New Red be detected in beverages?

A1: this compound can be detected in beverages using Surface-Enhanced Raman Spectroscopy (SERS) combined with molecularly imprinted hydrogels (MIHs). These hydrogels act as Raman active substrates, enhancing the sensitivity and selectivity of this compound detection. [] In one study, researchers achieved a detection limit of 1.64 × 10−7 M for this compound in a sports drink. []

Q2: What are the advantages of using SERS with MIHs for this compound detection?

A2: SERS with MIHs offers several advantages: * Sensitivity: The Au NPs embedded in the MIHs create SERS hotspots, amplifying the Raman signal of this compound for detection at low concentrations. []* Selectivity: The MIHs are imprinted with this compound, creating specific binding sites that preferentially capture the target molecule, even in complex matrices like beverages. [] * Simplicity: The method involves relatively straightforward sample preparation and measurement procedures. []

Q3: What is the principle behind synchronous fluorescence spectroscopy for determining Azorubin and this compound simultaneously?

A3: Synchronous fluorescence spectroscopy analyzes the fluorescence emitted when both the excitation and emission wavelengths are scanned simultaneously with a fixed wavelength difference. This technique simplifies spectra, especially for mixtures, making it easier to resolve overlapping signals from Azorubin and this compound. []

Q4: How are radial basis function neural networks applied in analyzing the synchronous fluorescence spectra of Azorubin and this compound mixtures?

A4: These neural networks establish a model relating the fluorescence intensities at different wavelengths to the concentrations of Azorubin and this compound. By training the network on a dataset of known mixtures, it learns the complex relationship between fluorescence and concentration, enabling accurate prediction of individual dye concentrations in unknown samples. []

Q5: What is Janus Black and how is it used to prepare a this compound dye?

A5: Janus Black is a diazo dye. Treating an aqueous solution of Janus Black with hydrochloric acid (NHC1) and sodium thiosulphate generates a this compound dye. This dye stains acid-hydrolyzed tissue sections, specifically highlighting the nuclei. []

Q6: How does the red dye derived from Janus Black interact with biological tissues?

A6: The red dye derived from Janus Black stains cell nuclei in tissue sections after specific treatments, like acid hydrolysis or cold phosphoric acid treatment. The dye seems to have an affinity for DNA-aldehyde molecules, which are produced by these treatments, suggesting a potential interaction mechanism. []

Q7: What is the significance of the absorption peaks observed for the this compound dye derived from Janus Black?

A7: The absorption peaks at 210, 270, and 545 nm provide information about the dye's electronic transitions and its ability to absorb light at specific wavelengths. These characteristics are crucial for understanding its color, staining properties, and potential applications in biological imaging or other fields. []

Q8: What are the applications of the this compound-emitting phosphor Rb2KSiF7:Mn4+?

A8: Rb2KSiF7:Mn4+ is a promising red-emitting phosphor material that can be used in white light-emitting diodes (LEDs). Its red light emission properties, particularly the longer wavelength compared to K3SiF7:Mn4+, make it suitable for improving the color rendering index and achieving warmer white light in LED lighting applications. []

Q9: What is the significance of using DFT calculations in developing the red phosphor Rb2KSiF7:Mn4+?

A9: DFT calculations predicted the stability, electronic structure, and luminescence properties of Rb2KSiF7:Mn4+ before its synthesis. This approach allows researchers to pre-screen and identify promising phosphor candidates with desired properties, reducing the time and cost associated with traditional trial-and-error experimental methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)